

4-Chlorophenyl Isocyanate: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 4-Chlorophenyl isocyanate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile role of **4-chlorophenyl isocyanate** (CPIC) as a pivotal precursor in organic synthesis. With its highly reactive isocyanate functional group, CPIC serves as a key building block for a diverse array of organic compounds, including substituted ureas, carbamates, and various heterocyclic systems. These derivatives have demonstrated significant potential in medicinal chemistry and drug development, exhibiting activities such as anticancer and urease inhibitory properties. This guide provides a thorough overview of the chemical properties of CPIC, detailed experimental protocols for the synthesis of its key derivatives, and an exploration of its applications in the context of drug discovery.

Physicochemical and Spectroscopic Properties of 4-Chlorophenyl Isocyanate

4-Chlorophenyl isocyanate is a colorless to yellow liquid or crystalline solid with a sharp, pungent odor.^{[1][2][3]} It is soluble in various organic solvents but decomposes in water.^{[3][4][5]} Due to its reactivity, particularly with nucleophiles, it is a valuable reagent in organic synthesis.^{[5][6]}

Table 1: Physicochemical Properties of **4-Chlorophenyl Isocyanate**

Property	Value	References
Molecular Formula	C ₇ H ₄ ClNO	[2][4]
Molecular Weight	153.57 g/mol	[2][4]
Appearance	Colorless to yellow liquid or white crystalline solid	[1][2][3][6]
Melting Point	26-31 °C	[2][4][6]
Boiling Point	203-204 °C	[2][4][6]
Density	1.25 - 1.26 g/cm ³ at 25 °C	[1][2]
Flash Point	90 - 110 °C	[1][2]
Refractive Index (n _D ²⁰)	1.5618	[3][4]
Solubility	Soluble in organic solvents, hydrolyzes in water	[1][3]

Table 2: Spectroscopic Data for **4-Chlorophenyl Isocyanate**

Spectroscopic Technique	Key Data	References
FT-IR (Neat, cm ⁻¹)	~2270 (strong, sharp N=C=O stretch)	[1]
Mass Spectrometry (GC-MS)	m/z 153 (M ⁺), 125, 155	[1]
¹ H NMR (CDCl ₃ , ppm)	Aromatic protons typically appear in the range of 7.0-7.5 ppm	[7]
¹³ C NMR (CDCl ₃ , ppm)	Isocyanate carbon (~125 ppm), aromatic carbons	[7]

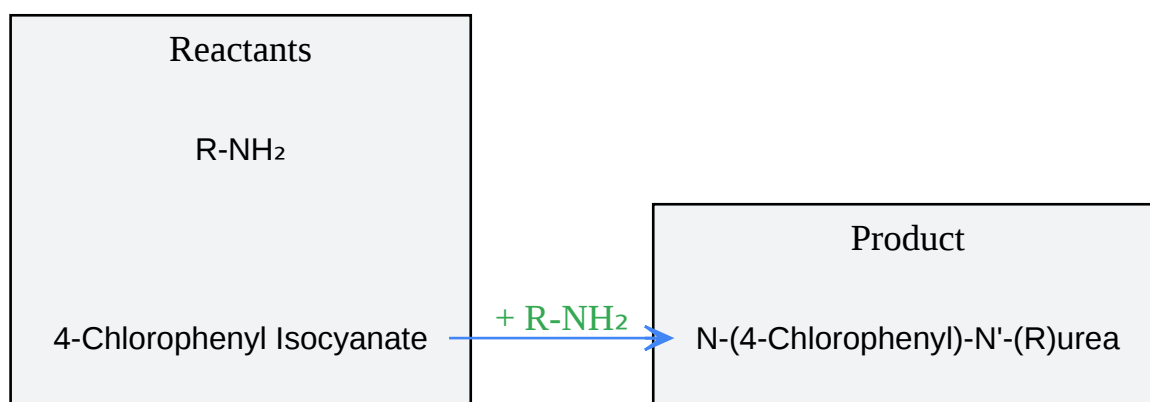
Synthesis of Derivatives from 4-Chlorophenyl Isocyanate

The electrophilic carbon atom of the isocyanate group in CPIC readily reacts with a variety of nucleophiles, making it a versatile precursor for the synthesis of numerous organic compounds.

Synthesis of Substituted Ureas

The reaction of **4-chlorophenyl isocyanate** with primary or secondary amines is a straightforward and efficient method for the preparation of N,N'-disubstituted ureas. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Reaction Scheme: Synthesis of N,N'-Disubstituted Ureas



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General synthesis of N,N'-disubstituted ureas.

Table 3: Synthesis of N-Aryl-N'-(4-chlorophenyl)ureas

Amine (R-NH ₂)	Solvent	Reaction Conditions	Yield (%)	Reference
Aniline	Dichloromethane	Room Temperature, 2h	95	[8]
4-Bromoaniline	Acetone	<40°C then RT, 3-4h	92	[8]
4-Chloroaniline	Dichloromethane	Room Temperature, 2h	96	[8]
4-Fluoroaniline	Dichloromethane	Room Temperature, 2h	94	[8]

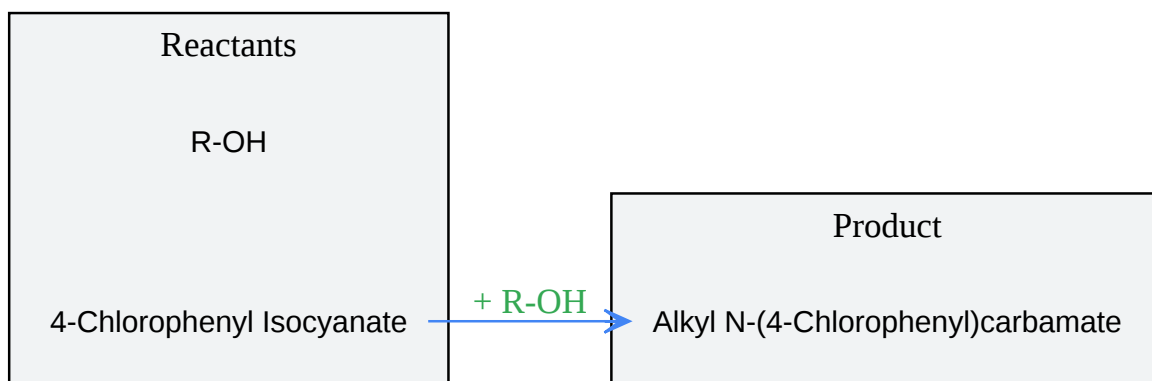
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-N'-(4-chlorophenyl)ureas[8]

- To a stirred solution of the appropriate aryl amine (0.01 mol) in a suitable solvent such as acetone or dichloromethane (50 mL), add a solution of **4-chlorophenyl isocyanate** (0.01 mol) in the same solvent (10 mL).
- The addition is carried out at a temperature below 40 °C.
- The reaction mixture is then maintained at room temperature for 3-4 hours and monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the precipitated product is filtered, washed with the solvent, and dried to afford the desired N,N'-diaryl urea.

Synthesis of Carbamates

4-Chlorophenyl isocyanate reacts with alcohols to produce carbamates, also known as urethanes. This reaction is often carried out in an inert solvent.

Reaction Scheme: Synthesis of Carbamates



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General synthesis of carbamates.

Table 4: Synthesis of Alkyl N-(4-chlorophenyl)carbamates

Alcohol (R-OH)	Solvent	Reaction Conditions	Yield (%)	Reference
Methanol	Ethanol	Reflux, 4h	83	[9]
Ethanol	Tetrahydrofuran	45°C, 10h (with ZnBr ₂)	>70	[10]

Experimental Protocol: Synthesis of Methyl N-(4-chlorophenyl)carbamate[9]

- A mixture of **4-chlorophenyl isocyanate** (1.0 eq) and methanol (1.0 eq) is prepared in a round-bottom flask.
- Ethanol is added as the reaction solvent.
- The mixture is stirred at reflux for 4 hours.
- After the reaction is complete, the mixture is cooled to room temperature to allow the product to crystallize.
- The solid product is collected by filtration.

Synthesis of Heterocyclic Compounds

4-Chlorophenyl isocyanate is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. These reactions often involve multi-step syntheses or multicomponent reactions.

2.3.1. Synthesis of 1,3,4-Oxadiazoles

N-(4-chlorophenyl)amino-5-aryl-1,3,4-oxadiazoles can be synthesized from the condensation of acid hydrazides with a derivative of CPIC, 4-(chlorophenyl) isocyanodichloride.^[1]

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)amino-5-(4-nitrophenyl)-1,3,4-oxadiazole^[1]

- 4-Nitrobenzohydrazide is refluxed with N-(4-chlorophenyl) isocyanodichloride in boiling chloroform for 3 hours. The evolution of hydrogen chloride gas is observed.
- After cooling the reaction mixture, the chloroform is distilled off to yield a sticky mass.
- The crude product is washed several times with petroleum ether to obtain the solid 2-(4-chlorophenyl)amino-5-(4-nitrophenyl)-1,3,4-oxadiazole.

2.3.2. Synthesis of Pyrano[2,3-c]pyrazoles

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles can be synthesized via a three-component reaction.^[3]

Experimental Protocol: General Procedure for the Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles^[3]

- In a reaction vessel, combine the desired aldehyde (1.0 eq), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 eq), and malononitrile (1.0 eq).
- Add ethanol as the solvent and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Stir the reaction mixture at room temperature for 30 minutes.

- The resulting product can be isolated and purified by standard methods.

Applications in Drug Development

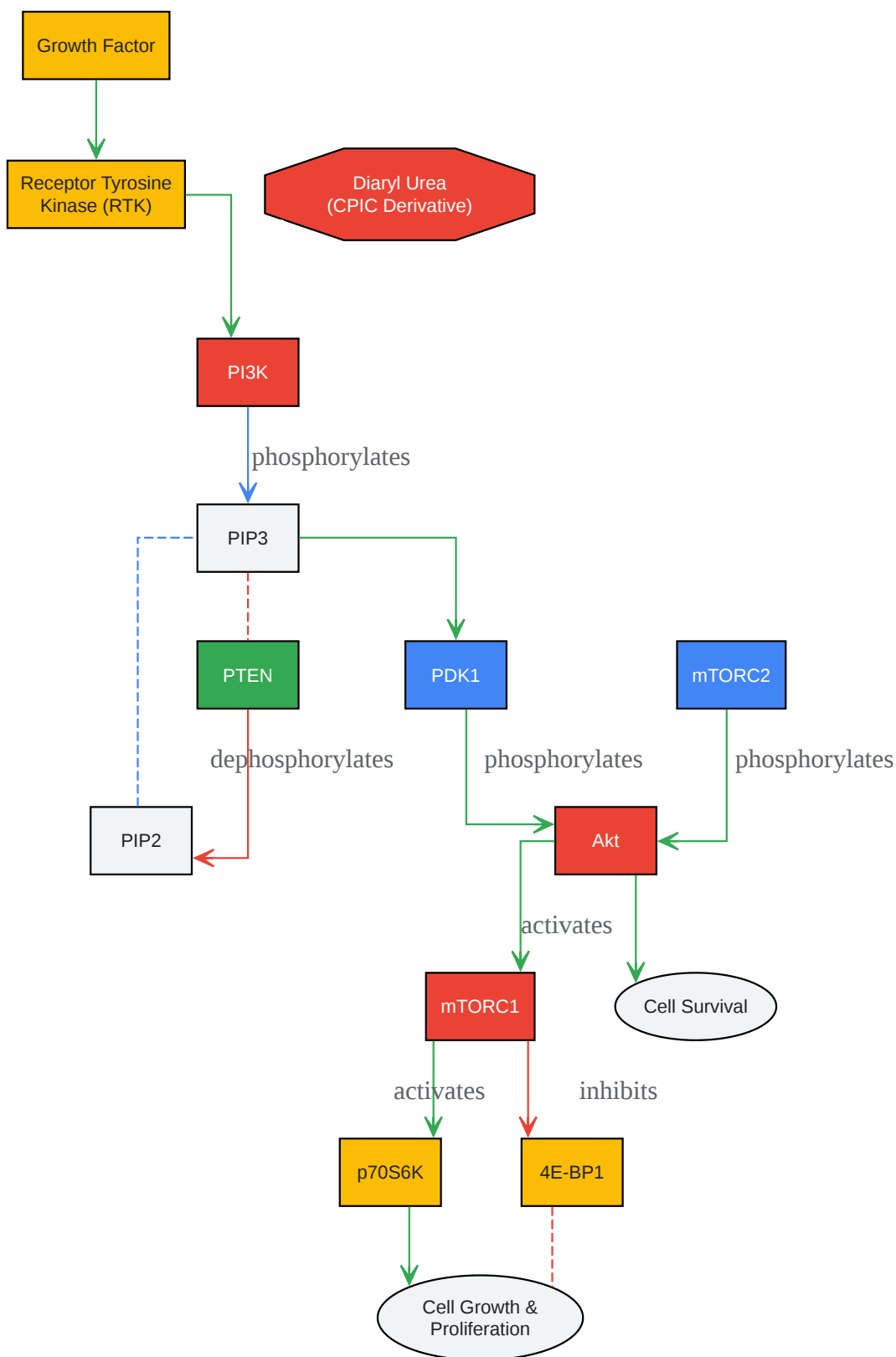
Derivatives of **4-chlorophenyl isocyanate** have shown significant promise in the field of drug development, particularly as anticancer agents and enzyme inhibitors.

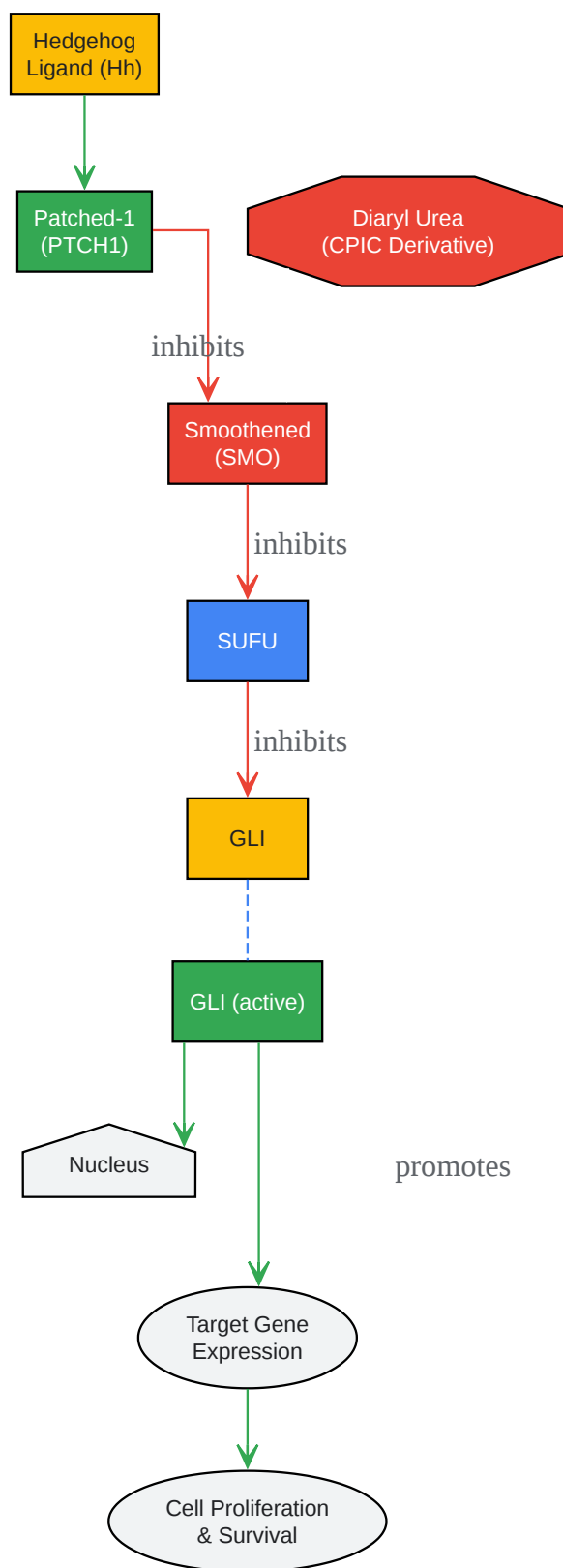
Anticancer Activity and Inhibition of Signaling Pathways

Diaryl ureas derived from **4-chlorophenyl isocyanate** have been investigated for their antiproliferative activities.^[11] Some of these compounds have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.^[2]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[4][12]} Its aberrant activation is a common feature in many types of cancer.^[4]





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